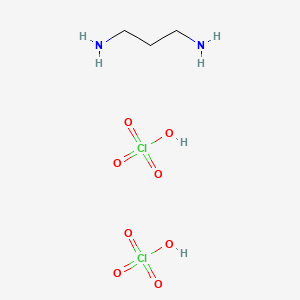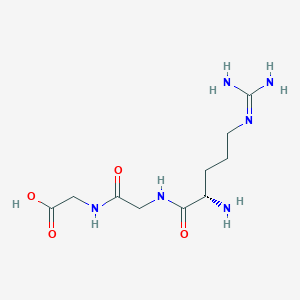
Arg-Gly-Gly
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arg-Gly-Gly, also known as Arginylglycylglycine, is a tripeptide composed of the amino acids arginine, glycine, and glycine. This compound is part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including cell signaling, immune responses, and enzyme activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Gly typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, usually a resin. The process begins with the attachment of the C-terminal amino acid (glycine) to the resin. Subsequent amino acids (glycine and arginine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Arg-Gly-Gly can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the arginine residue, leading to the formation of oxo-arginine derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in a modified peptide.
Substitution: Substitution reactions can occur at the amino groups, where functional groups can be introduced to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents under controlled pH conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of oxo-arginine, while substitution reactions can introduce various functional groups, altering the peptide’s biological activity.
Wissenschaftliche Forschungsanwendungen
Arg-Gly-Gly has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for the development of new synthetic methodologies.
Biology: Plays a role in studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in wound healing.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays
Wirkmechanismus
The mechanism of action of Arg-Gly-Gly involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can form hydrogen bonds and ionic interactions with target proteins, influencing their activity. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations necessary for binding to different targets. These interactions can modulate signaling pathways and cellular processes, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arg-Gly-Asp: Another tripeptide with similar properties but includes aspartic acid instead of glycine. It is known for its role in cell adhesion and signaling.
Gly-Gly-Gly: A tripeptide composed entirely of glycine residues, used as a model compound in peptide studies.
Gly-Arg-Gly-Asp-Ser: A pentapeptide with additional residues, known for its role in integrin binding and cell adhesion
Uniqueness
Arg-Gly-Gly is unique due to its specific sequence and the presence of arginine, which imparts distinct chemical and biological properties. The flexibility provided by the glycine residues allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
23576-41-2 |
|---|---|
Molekularformel |
C10H20N6O4 |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H20N6O4/c11-6(2-1-3-14-10(12)13)9(20)16-4-7(17)15-5-8(18)19/h6H,1-5,11H2,(H,15,17)(H,16,20)(H,18,19)(H4,12,13,14)/t6-/m0/s1 |
InChI-Schlüssel |
CYXCAHZVPFREJD-LURJTMIESA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)NCC(=O)NCC(=O)O)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


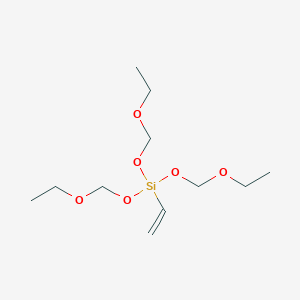
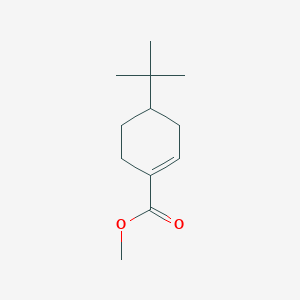
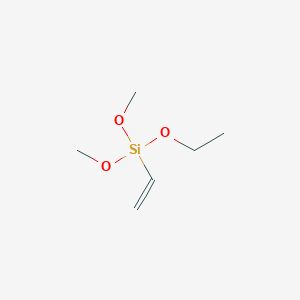
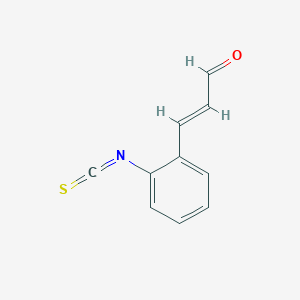


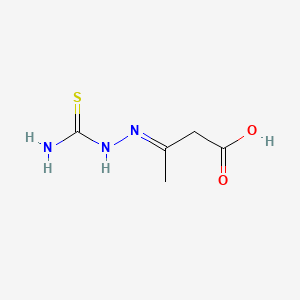
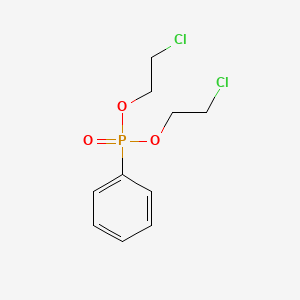
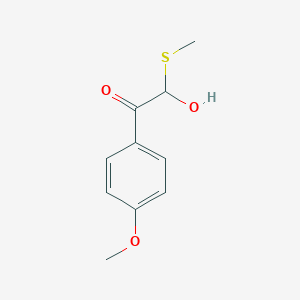
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)



